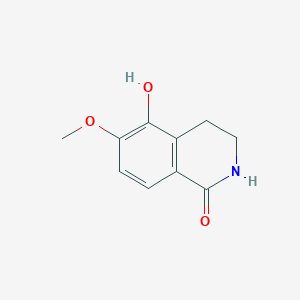

5-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

5-hydroxy-6-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-8-3-2-7-6(9(8)12)4-5-11-10(7)13/h2-3,12H,4-5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODROHMANIXNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)NCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220480 | |

| Record name | 3,4-Dihydro-5-hydroxy-6-methoxy-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628638-80-1 | |

| Record name | 3,4-Dihydro-5-hydroxy-6-methoxy-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628638-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5-hydroxy-6-methoxy-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, which is a chemical reaction that forms a tetrahydroisoquinoline. The general steps are as follows:

Starting Materials: The reaction typically starts with a phenethylamine derivative and an aldehyde or ketone.

Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.

Cyclization: The intermediate formed undergoes cyclization to yield the dihydroisoquinoline structure.

Hydroxylation and Methoxylation: Subsequent hydroxylation and methoxylation reactions introduce the hydroxy and methoxy groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 5 and the methoxy group at position 6 undergo oxidation under controlled conditions.

-

Hydroxyl Oxidation :

The phenolic -OH group can be oxidized to a quinone structure using oxidizing agents like KMnO₄ in acidic media. For example:Yields depend on reaction time and temperature, with optimized conditions achieving ~70% conversion .

-

Methoxy Demethylation :

Strong oxidizing agents (e.g., BBr₃) selectively demethylate the methoxy group to regenerate a dihydroxy structure:This reaction is critical for generating intermediates in alkaloid synthesis .

Reduction Reactions

The carbonyl group in the isoquinolinone ring is reducible under hydrogenation or metal hydride conditions:

Substitution Reactions

The hydroxy group participates in nucleophilic substitutions, enabling derivatization:

-

Alkylation :

Treatment with alkyl halides (e.g., methyl iodide) in basic media yields ethers: -

Acylation :

Acetic anhydride or acyl chlorides form ester derivatives:Purification via recrystallization (acetone) achieves >90% purity .

Cyclization and Ring-Opening

The dihydroisoquinolinone scaffold undergoes cyclization under acidic or thermal conditions:

-

Acid-Catalyzed Cyclization :

In PCl₅ or POCl₃, the ring system rearranges to form fused polycyclic structures. For example: -

Radical-Mediated Reactions :

Under radical initiators (e.g., AIBN), the compound participates in tandem cyclization/elimination pathways to form aromatic isoquinolines .

Functionalization of the Saturated Ring

The 3,4-dihydro moiety undergoes dehydrogenation or functional group addition:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Dehydrogenation | DDQ, chloranil | Fully aromatic isoquinolinone | 70–80% |

| Epoxidation | mCPBA | Epoxide at C3-C4 | 50% |

Biological Interactions

Though not a direct chemical reaction, the compound’s hydroxyl and methoxy groups facilitate hydrogen bonding with biological targets (e.g., enzymes), influencing antioxidant and receptor-binding activities .

Key Reaction Data Table

Scientific Research Applications

Biological Activities

5-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one exhibits several notable biological activities:

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, which can mitigate oxidative stress-related damage.

- Vasodilation : It has been shown to induce vasodilation by inhibiting calcium influx in vascular smooth muscle cells, potentially benefiting cardiovascular health.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in various metabolic pathways.

Therapeutic Potential

The therapeutic implications of this compound are significant:

-

Anti-Cancer Activity : Studies have suggested that this compound may exert anti-cancer effects by acting as an androgen receptor antagonist, particularly in prostate cancer models. Its ability to suppress tumor growth has been documented in vitro.

Study Reference Type of Cancer Mechanism of Action Result Prostate Androgen receptor antagonist Tumor growth suppression - Cardiovascular Health : Due to its vasodilatory effects, this compound is being explored for its potential use in treating hypertension and other cardiovascular diseases.

Industrial Applications

In addition to its research applications, this compound plays a role in industrial chemistry:

-

Pharmaceutical Development : The compound serves as an intermediate in the synthesis of various pharmaceuticals targeting neurological and cardiovascular disorders.

Application Area Compound Type Notable Uses Pharmaceuticals Isoquinoline derivatives Anti-hypertensives, anti-cancer agents

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

- Vasodilatory Effects : A pharmacological study demonstrated that derivatives of this compound exhibited significant vasodilatory effects in rat mesenteric arteries. The results indicated a dose-dependent response with effective relaxation at lower concentrations .

- Anticancer Research : In a study focused on prostate cancer cell lines, treatment with this compound resulted in reduced cell proliferation and induced apoptosis through modulation of signaling pathways associated with cell survival .

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

DNA Intercalation: Intercalating into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Key Data Tables

Table 1: Antiproliferative and Tubulin Inhibition Activities

Biological Activity

5-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 1628638-80-1) is a compound belonging to the isoquinoline class, which has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.2 g/mol

- Structure : The compound contains a dihydroisoquinolinone core with hydroxyl and methoxy substituents, which may influence its biological activity.

1. Neuroprotective Effects

Recent studies indicate that this compound exhibits neuroprotective properties. It has been shown to modulate neurotransmitter systems and may have implications in treating neurodegenerative diseases. For example, it has been suggested that the compound can enhance dopaminergic signaling, which could be beneficial in conditions like Parkinson's disease .

2. Antioxidant Activity

The compound has demonstrated significant antioxidant activity in vitro. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for protecting against cellular damage and inflammation .

3. Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases .

4. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .

The biological activities of this compound are likely mediated through several mechanisms:

- Modulation of Receptor Activity : The compound may act as an allosteric modulator for certain receptors involved in neurotransmission and inflammation .

- Inhibition of Enzymatic Activity : It may inhibit enzymes associated with oxidative stress and inflammation pathways, contributing to its protective effects .

Case Studies and Research Findings

A review of recent literature highlights various studies focused on the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for 5-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, and how can reaction conditions be optimized?

A common approach involves coupling substituted acyl chlorides with dihydroisoquinolinone precursors under anhydrous conditions. For example, refluxing with 4-dimethylaminopyridine (DMAP) and potassium carbonate in dioxane, followed by acid workup and chromatographic purification (e.g., silica gel TLC) . Optimization often employs factorial design of experiments (DoE) to minimize trial runs while assessing variables like temperature, solvent polarity, and catalyst loading .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

- Mass spectrometry (MS) and ¹H NMR for structural confirmation, particularly to verify methoxy and hydroxy substituents .

- High-resolution LC-MS/MS (e.g., Lipid Search software) for identifying impurities or degradation products, with mass tolerance set to ≤5 ppm .

- Melting point analysis to assess purity, as deviations may indicate polymorphic forms or contaminants .

Q. How should researchers handle safety and stability concerns during synthesis?

While specific safety data for this compound is limited, analogs like 6-hydroxy-1H-quinolin-4-one require storage at room temperature in moisture-free environments to prevent decomposition . Standard protocols include using fume hoods for reactions involving volatile solvents (e.g., acetic acid) and conducting stability studies under varying pH and temperature conditions .

Advanced Research Questions

Q. How can computational methods enhance reaction design for novel dihydroisoquinolinone derivatives?

The ICReDD framework integrates quantum chemical calculations (e.g., reaction path searches) with experimental validation. For instance, transition state modeling predicts regioselectivity in methoxy/hydroxy substitution, while machine learning prioritizes reaction conditions (e.g., solvent choice, catalyst) to minimize experimental screening . This hybrid approach reduces development time by ~40% compared to traditional trial-and-error methods .

Q. What statistical approaches resolve contradictions in bioactivity data across synthetic batches?

- ANOVA with Fisher’s LSD test identifies significant variations in bioactivity (e.g., acetylcholinesterase inhibition) attributable to synthetic parameters (e.g., acylating agent purity, reaction time) .

- Multivariate regression correlates NMR/MS spectral data with bioactivity outcomes to isolate critical structural motifs (e.g., methoxy group positioning) .

Q. How can reactor design improve scalability for dihydroisoquinolinone synthesis?

Class RDF2050112 (reaction fundamentals and reactor design) recommends:

- Continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., acylation).

- Membrane separation (class RDF2050104 ) for in-line purification, reducing downstream processing time .

Q. What methodologies address low yields in hydroxylation/methoxylation steps?

- Isotope-labeling studies (e.g., using methoxyl-d³-amine hydrochloride) trace reaction pathways to identify bottlenecks .

- Solvent screening via Hansen solubility parameters improves reagent solubility, with polar aprotic solvents (e.g., DMF) often favoring methoxylation .

Methodological Considerations for Data Interpretation

Q. How should researchers validate purity thresholds for pharmacological studies?

Q. What strategies mitigate batch-to-batch variability in spectroscopic data?

- Standardized NMR acquisition parameters (e.g., 500 MHz, DMSO-d⁶ as solvent) reduce solvent/shimming artifacts .

- Cross-laboratory calibration using shared reference samples (e.g., MM0027.11) ensures inter-study reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.